3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane is a compound that features a thiazole ring and a bicyclic octane structure. Thiazoles are known for their diverse biological activities and are found in many natural products and synthetic drugs .
Preparation Methods
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane typically involves the formation of the thiazole ring followed by its attachment to the bicyclic octane structure. One common method involves the reaction of 4-methyl-1,3-thiazole-2-thiol with a suitable bicyclic octane derivative under specific conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives like sulfathiazole and ritonavir. Compared to these compounds, 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane may exhibit unique properties due to its bicyclic octane structure, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H16N2S2 |
---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H16N2S2/c1-7-6-14-11(12-7)15-10-4-8-2-3-9(5-10)13-8/h6,8-10,13H,2-5H2,1H3 |
InChI Key |
DIEKYLHMHFMKML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SC2CC3CCC(C2)N3 |
Origin of Product |
United States |
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